1-Cyclohexyl-4-methylpentan-3-one
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Overview
Description
1-Cyclohexyl-4-methylpentan-3-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexyl group attached to a pentanone chain, making it a unique structure with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-methylpentan-3-one can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane with 4-methylpentan-3-one under specific conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more complex processes, including the use of high-pressure reactors and advanced catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-methylpentan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The cyclohexyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Scientific Research Applications
1-Cyclohexyl-4-methylpentan-3-one has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential therapeutic effects or use as an intermediate in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-4-methylpentan-3-one exerts its effects involves interactions with specific molecular targets. The cyclohexyl group and the ketone functionality play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexanone: A simpler cycloalkane with a ketone group.
4-Methylpentan-2-one: A similar compound with a different substitution pattern.
Cyclohexylmethanol: A related compound with an alcohol group instead of a ketone.
Uniqueness: 1-Cyclohexyl-4-methylpentan-3-one is unique due to its specific structure, which combines a cyclohexyl ring with a methylpentanone chain. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
40435-64-1 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-cyclohexyl-4-methylpentan-3-one |
InChI |
InChI=1S/C12H22O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
HYDRUFOUPPYMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC1CCCCC1 |
Origin of Product |
United States |
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